Calcium metaphosphate

Übersicht

Beschreibung

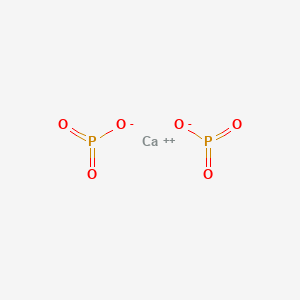

Calcium metaphosphate is an inorganic compound with the chemical formula Ca(PO3)2. It is a type of metaphosphate, which are salts or esters of metaphosphoric acid. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium metaphosphate can be synthesized through several methods. One common method involves the reaction of calcium carbonate (CaCO3) with metaphosphoric acid (HPO3) at high temperatures. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HPO}_3 \rightarrow \text{Ca(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium phosphate and phosphoric acid. The mixture is heated to a temperature of around 800-1000°C, resulting in the formation of this compound. The process can be represented by the following reaction: [ \text{Ca}_3(\text{PO}_4)_2 + 4 \text{H}_3\text{PO}_4 \rightarrow 3 \text{Ca(PO}_3)_2 + 6 \text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is relatively stable and does not easily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

-

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium phosphate and phosphoric acid. [ \text{Ca(PO}_3)_2 + \text{H}_2\text{O} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 2 \text{H}_3\text{PO}_4 ]

-

Condensation: this compound can undergo condensation reactions to form longer chains or cyclic metaphosphates.

Major Products: The major products formed from the hydrolysis of this compound are calcium phosphate and phosphoric acid. In condensation reactions, the products can include various polyphosphates and cyclic metaphosphates.

Wissenschaftliche Forschungsanwendungen

Calcium metaphosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.

Medicine: It is explored for its use in drug delivery systems and as a component in dental materials.

Wirkmechanismus

The mechanism of action of calcium metaphosphate in biological systems involves its interaction with calcium and phosphate ions. It can release these ions in a controlled manner, which is crucial for processes such as bone mineralization and tissue regeneration. The release of calcium and phosphate ions can activate various cellular pathways, promoting the growth and differentiation of osteoblasts and other cells involved in bone formation .

Vergleich Mit ähnlichen Verbindungen

Calcium metaphosphate can be compared with other calcium phosphate compounds, such as hydroxyapatite (Ca5(PO4)3(OH)), tricalcium phosphate (Ca3(PO4)2), and calcium pyrophosphate (Ca2P2O7):

Eigenschaften

CAS-Nummer |

13477-39-9 |

|---|---|

Molekularformel |

CaHO3P |

Molekulargewicht |

120.06 g/mol |

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI-Schlüssel |

XDFNJBWMYYENEF-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |

Kanonische SMILES |

O[P+](=O)[O-].[Ca] |

| 53801-86-8 123093-85-6 13477-39-9 |

|

Physikalische Beschreibung |

Odourless, colourless crystals or white powde |

Löslichkeit |

Usually sparingly soluble in water. Soluble in acid medium |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)